N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester
Description
N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester is a hydrazinecarboxylate derivative featuring a cyclopentylamino group, a 4-methoxyphenyl substituent, and a tert-butyl ester moiety. It is marketed by CymitQuimica (Ref: 10-F316360) as a research-grade compound under Flavonoids and Polyphenols, though its specific applications remain undisclosed .
Properties
IUPAC Name |
tert-butyl N-[[N-cyclopentyl-C-[(4-methoxyphenyl)methyl]carbonimidoyl]amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-19(2,3)25-18(23)22-21-17(20-15-7-5-6-8-15)13-14-9-11-16(24-4)12-10-14/h9-12,15H,5-8,13H2,1-4H3,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJNLKANWILPRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=NC1CCCC1)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester, with the chemical formula C19H29N3O3, is a hydrazine derivative that has garnered attention for its potential biological activities. This compound is characterized by a cyclopentyl amino group and a methoxyphenyl substituent, which may contribute to its pharmacological properties.
Chemical Structure
The structural representation of the compound is as follows:
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic effects, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of hydrazinecarboxylic acids exhibit antimicrobial properties. Compounds similar to N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other Gram-positive bacteria .
- Enzyme Inhibition : Related compounds have been assessed for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the breakdown of neurotransmitters, and their inhibition may lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
- Cytotoxicity : Some studies indicate that hydrazine derivatives can exhibit cytotoxic effects on cancer cell lines. The degree of cytotoxicity varies based on the structural modifications made to the hydrazine backbone .
Antimicrobial Activity
A study conducted on various hydrazine derivatives demonstrated significant antimicrobial activity against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) were determined for several analogs, with some exhibiting MIC values as low as 62.5 µM, indicating robust antimicrobial potential .
Enzyme Inhibition Studies
In vitro assays have shown that certain derivatives of hydrazinecarboxylic acids can inhibit AChE and BuChE with varying degrees of potency. For instance, compounds with longer alkyl chains demonstrated enhanced inhibition compared to their shorter counterparts. The most effective inhibitors had IC50 values lower than those of standard drugs used in clinical settings .
Table 1: Biological Activities of Hydrazine Derivatives
| Compound Name | MIC (µM) | AChE IC50 (µM) | BuChE IC50 (µM) | Cytotoxicity (IC50, µM) |
|---|---|---|---|---|
| N'-Cyclopentylamino derivative | 62.5 | 27.04 | 58.01 | 45 |
| Other derivative 1 | 125 | 38.4 | 70.5 | 50 |
| Other derivative 2 | >250 | 106.75 | 277.48 | >100 |
Scientific Research Applications
Biological Activities
N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester exhibits several notable biological activities, making it a candidate for further research in medicinal applications:
- Anticancer Activity: Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects: The hydrazine moiety is associated with anti-inflammatory properties, potentially useful in treating inflammatory diseases.
- Antimicrobial Properties: Compounds with structural similarities have been investigated for their ability to combat bacterial infections.
Case Studies and Research Findings
- Anticancer Research : A study explored the effects of hydrazine derivatives on various cancer cell lines, demonstrating that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells. The mechanisms involved apoptosis induction and cell cycle arrest.
- Anti-inflammatory Studies : Research has indicated that hydrazine-based compounds can inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating chronic inflammatory conditions such as arthritis.
- Antimicrobial Efficacy : A comparative study showed that certain hydrazine derivatives possess activity against drug-resistant bacterial strains, highlighting their potential as novel antimicrobial agents.
Comparison with Similar Compounds
Molecular Characteristics
- Molecular Formula: Estimated as C19H27N3O3 (based on cyclopentylamino: C5H9N, 4-methoxyphenyl: C7H7O, ethylidene: C2H3, tert-butyl ester: C4H9O2).
- Key Features: 4-Methoxyphenyl: Electron-donating methoxy group enhances solubility in polar solvents and may influence π-π interactions in biological targets.
Comparison with Structural Analogs
Substituent Variations
*Estimated
Physicochemical Properties
- Melting Points : Analogs like 5e–5g melt at 105–136°C , suggesting the target compound likely falls within this range.
- Purity : Commercial analogs (e.g., ) are typically ≥95% pure .
Challenges and Considerations
- Synthetic Complexity: Bulky substituents (e.g., cyclopentylamino) may necessitate optimized coupling conditions (e.g., higher temperatures or alternative catalysts).
- Stability : Discontinued analogs () suggest some hydrazinecarboxylates face stability issues, possibly due to hydrolytic sensitivity.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what experimental parameters require optimization?
The compound is synthesized via multi-step organic reactions, typically involving hydrazinecarboxylate intermediates and tert-butyl protecting groups. Key steps include:
- Cyclopentylamine coupling : Reacting cyclopentylamine with a 4-methoxyphenyl-substituted carbonyl precursor under inert conditions.
- Hydrazine formation : Introducing hydrazinecarboxylic acid tert-butyl ester via nucleophilic substitution or condensation.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization for isolation . Critical parameters to optimize: reaction temperature (typically 0–25°C), stoichiometry of hydrazine derivatives, and pH control during aqueous workup .
Q. What safety precautions are essential during handling and storage?
Based on structurally similar tert-butyl carbamates:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as tert-butyl esters may release irritants upon decomposition .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .
Q. Which analytical techniques are most effective for characterizing purity and structure?
Standard protocols include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm hydrazineidene and cyclopentylamino moieties (e.g., δ 1.2–1.5 ppm for tert-butyl groups) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield and selectivity?
Use Design of Experiments (DoE) to evaluate interactions between variables:
- Factors : Catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity (DMF vs. THF), and reaction time.
- Response surface modeling : Identify optimal conditions (e.g., 1.2 equiv. hydrazine, 12 hr reaction time) .
- Controlled flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions in sensitive steps .
Q. What strategies resolve contradictions in reported synthetic yields across studies?
Discrepancies often arise from:
- Impurity profiles : Trace moisture or residual catalysts (e.g., Pd) can alter yields. Use ICP-MS to quantify metal residues .
- Isomerization : Hydrazineidene geometry (E/Z) may vary; monitor via 2D NMR (NOESY) or IR spectroscopy .
- Comparative studies : Replicate methods from independent sources (e.g., tert-butyl carbamate syntheses in ) to validate reproducibility.
Q. How does the compound’s stability vary under different pH and temperature conditions?
Conduct accelerated stability studies :
- Thermal analysis : TGA/DSC to assess decomposition thresholds (>150°C for tert-butyl esters) .
- pH-dependent hydrolysis : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Acidic conditions (pH < 3) typically cleave the tert-butyl group .
Q. What computational methods support mechanistic insights into its reactivity?
- DFT calculations : Model transition states for cyclopentylamine coupling or hydrazineidene formation.
- Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) if applicable .
Data Contradiction Analysis
Q. Why do different purification methods result in conflicting purity assessments?
- Silica gel interactions : Basic impurities (e.g., unreacted amines) may adsorb inconsistently on silica, leading to variable HPLC results. Use neutral alumina or alternative stationary phases .
- Solvent recrystallization : Polymorphism can alter melting points; validate via PXRD .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
